MitoP-d15 (bromide)
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Overview
Description
MitoP-d15 (bromide) is a deuterium-labeled version of MitoP bromide. It is a stable isotope compound used primarily in scientific research. The deuterium labeling allows for precise quantification and tracking in various biological and chemical processes. MitoP-d15 (bromide) is particularly significant in studies involving mitochondrial function and oxidative stress.
Preparation Methods
The synthesis of MitoP-d15 (bromide) involves the use of deuterated triphenylphosphine. The reaction is typically carried out in boiling toluene under reflux conditions. The MitoP bromide precipitates from the solution and can be purified through recrystallization from ethanol if necessary .
Chemical Reactions Analysis
MitoP-d15 (bromide) undergoes several types of chemical reactions, including:
Oxidation: It reacts with hydrogen peroxide within the mitochondrial matrix to form MitoP.
Substitution: The triphenylphosphonium group can be substituted with other functional groups to create various derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. .
Scientific Research Applications
MitoP-d15 (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study chemical reactions and pathways.
Biology: Helps in understanding mitochondrial function and oxidative stress by quantifying hydrogen peroxide levels.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mitochondrial functions
Mechanism of Action
MitoP-d15 (bromide) exerts its effects by accumulating in the mitochondrial matrix due to the lipophilic alkyltriphenylphosphonium group. Once inside the mitochondria, it reacts with hydrogen peroxide to form MitoP. This reaction allows for the quantification of hydrogen peroxide levels, providing insights into oxidative stress and mitochondrial function .
Comparison with Similar Compounds
MitoP-d15 (bromide) is unique due to its deuterium labeling, which provides enhanced stability and precise quantification in mass spectrometry. Similar compounds include:
MitoB: Used for detecting hydrogen peroxide in mitochondria.
MitoQ: A mitochondria-targeted antioxidant.
MitoTEMPOL: A mitochondria-targeted superoxide dismutase mimetic
MitoP-d15 (bromide) stands out due to its specific application in quantifying hydrogen peroxide levels with high precision, making it a valuable tool in oxidative stress research.
Properties
Molecular Formula |
C25H22BrOP |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(3-hydroxyphenyl)methyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D; |
InChI Key |
SVALDZORJHFRCU-CORGUAOTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[P+](CC2=CC(=CC=C2)O)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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